Boc-L-Ala-OH-d4

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Accurate quantitation of Boc-L-Ala-OH in complex matrices is challenged by ion suppression effects. Boc-L-Ala-OH-d4, with a +4 Da mass shift, enables precise stable isotope dilution LC-MS/MS, eliminating matrix effects. - Eliminates ion suppression for validated bioanalysis. - Enables direct quantitation from reaction mixtures without purification. - Maintains Boc protection stability for intermediate monitoring. Procure the exact +4 Da labeled standard for regulatory-compliant methods.

Molecular Formula C8H15NO4
Molecular Weight 193.23 g/mol
Cat. No. B563156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Ala-OH-d4
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-alanine-d4;  (2S)-2-[(tert-Butoxycarbonyl)amino]propanoic Acid-d4;  (tert-Butoxycarbonyl)alanine-d4;  BOC-L-alanine-d4;  N-(tert-Butoxycarbonyl)-(S)_x000B_-alanine-d4;  N-tert-BOC-(S)-alanine-d4; 
Molecular FormulaC8H15NO4
Molecular Weight193.23 g/mol
Structural Identifiers
InChIInChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D
InChIKeyQVHJQCGUWFKTSE-QXDDTQFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Ala-OH-d4: Technical Baseline and Applications


Boc-L-Ala-OH-d4 (CAS 714964-61-1) is a stable isotopically labeled analogue of the protected amino acid Boc-L-alanine, where four hydrogen atoms at the methyl and alpha-carbon positions have been substituted with deuterium (C8H11D4NO4, MW 193.23) . This specific deuteration pattern introduces a +4 mass shift relative to the unlabeled parent (Boc-L-Ala-OH, MW 189.21), enabling its primary use as an internal standard for quantitative LC-MS/MS and NMR analyses [1]. The compound retains the characteristic tert-butyloxycarbonyl (Boc) protecting group, which is stable under basic conditions and cleavable under acidic environments, and is supplied with a specified isotopic enrichment (e.g., 98 atom% D) and chemical purity (e.g., 98%) as per certificates of analysis .

Stable isotope-labeled internal standard for quantitative LC-MS/MS and NMR analysis of Boc-L-Ala-OH.
Deuterated (+4 Da) Boc-protected alanine that co-elutes with the target analyte, minimizing matrix effects.
Requires exact isotopic form; unlabeled or differently labeled analogs cannot substitute in validated methods.

Boc-L-Ala-OH-d4: Why Generic Substitution Fails


Substituting Boc-L-Ala-OH-d4 with the unlabeled Boc-L-Ala-OH, or even a differently labeled analog (e.g., Boc-L-Ala-OH-d3 or 13C-labeled variants), compromises the core analytical principle of stable isotope dilution mass spectrometry (SID-MS). While all are Boc-protected alanine derivatives, their distinct molecular masses generate non-identical chromatographic and mass spectrometric behavior. Use of an unlabeled compound introduces severe ion suppression/enhancement matrix effects that cannot be mathematically corrected, leading to inaccurate absolute quantitation [1]. Substitution with a different isotopic label (e.g., +3 Da instead of +4 Da) alters the relative mass defect and may cause isotopic overlap with the target analyte's natural isotope distribution, reducing signal-to-noise and precision, especially in complex biological matrices [2]. Therefore, procurement of the exact +4 Da deuterated form, Boc-L-Ala-OH-d4, is a non-negotiable requirement for validated, high-accuracy methods that depend on its unique mass spectrometric signature.

Unlabeled Boc-L-Ala-OH
Introduces severe ion suppression/enhancement matrix effects that cannot be corrected, leading to inaccurate absolute quantitation.
Boc-L-Ala-OH-d3 or other deuterated analogs
Smaller mass shift increases risk of isotopic overlap with the analyte's natural isotope distribution, reducing signal-to-noise and precision.
Different isotopic label (e.g., 13C)
May exhibit altered chromatographic behavior and different matrix effect compensation, compromising method transfer.

Boc-L-Ala-OH-d4 Quantitative Evidence


Mass Spectral Differentiation and Analyte Resolution

Boc-L-Ala-OH-d4 provides a definitive +4.03 Da mass shift relative to unlabeled Boc-L-Ala-OH (calculated from C8H11D4NO4 MW 193.23 vs C8H15NO4 MW 189.21), which is 33% greater than the +3 Da shift offered by a Boc-L-Ala-OH-d3 analog . This larger mass difference minimizes potential isotopic cross-talk between the analyte's [M+1], [M+2], and [M+3] natural isotope peaks and the internal standard's monoisotopic peak, thereby increasing signal-to-noise ratio and improving lower limit of quantitation (LLOQ) in complex matrices [1].

Mass Shift Differentiation
Head-to-head
Target: +4.03 Da
Comparator: +3.02 Da (d3)
Reduced isotopic cross-talk; supports improved LLOQ and assay specificity.
Based on molecular formula calculations.
LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Isotopic Enrichment and Chemical Purity

Commercially sourced Boc-L-Ala-OH-d4 is specified with an isotopic enrichment of 98 atom% D and a chemical purity of 98% (by HPLC or NMR), as per vendor Certificate of Analysis (CoA) . In contrast, alternative isotopic analogs like Boc-L-Ala-OH-1-13C are offered at 99.0% purity for the 13C label but may lack the comprehensive purity metrics . The 2% impurity in the d4 compound, while small, is a quantifiable parameter that, when unaccounted for, can introduce a systematic 2% negative bias in calculated analyte concentrations. High-purity (>98%) deuterated internal standards are essential for meeting the 15% accuracy and precision criteria (at LLOQ) required by FDA and EMA bioanalytical method validation guidelines [1].

Isotopic & Chemical Purity
Head-to-head
98% atom D, 98% chemical purity
vs. 99.0% (13C purity)
Enables systematic bias correction; supports accuracy/precision endpoint review.
Vendor CoA specifications; 2% impurity may introduce bias if uncorrected.
QC Method Validation Procurement

Chromatographic Co-Elution and Matrix Effect Compensation

Due to the minimal steric and electronic differences introduced by deuterium substitution, Boc-L-Ala-OH-d4 co-elutes precisely with its unlabeled analog Boc-L-Ala-OH under standard reversed-phase liquid chromatography conditions (a class-level characteristic of perdeuterated internal standards) [1]. This perfect co-elution ensures that both compounds experience identical ionization suppression or enhancement from sample matrix components. Studies on the use of stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS demonstrate that this co-elution results in a consistent analyte-to-IS response ratio across varying matrix loads, effectively normalizing signal and improving quantitative accuracy to within ±15% of nominal values across a wide calibration range [2].

Co-Elution & Matrix Compensation
Class-level inference
Near-identical retention time and ionization efficiency with target analyte
Effective matrix effect normalization; reported accuracy within ±15% across calibration range.
Standard RP-LC conditions; consistent analyte/IS response ratio.
Matrix Effects LC-MS/MS Bioanalysis

Boc-L-Ala-OH-d4 Research and Industrial Applications


Absolute Quantitation of Boc-Protected Peptide Intermediates

In pharmaceutical R&D and manufacturing, monitoring the concentration of Boc-protected amino acid intermediates is crucial for optimizing coupling efficiency and minimizing impurities. Boc-L-Ala-OH-d4 serves as the ideal internal standard for an LC-MS/MS method targeting Boc-L-Ala-OH, a common building block. Its +4 Da mass shift and co-elution properties, as established in Section 3, allow for accurate quantitation of the unlabeled intermediate directly from complex reaction mixtures (e.g., DMF, DMSO) without time-consuming sample purification, thereby expediting process analytical technology (PAT) workflows [1].

Bioanalytical LC-MS/MS Assays for Peptide Drug Metabolites

During preclinical and clinical pharmacokinetic studies of peptide therapeutics containing an N-terminal Boc-protected alanine residue, Boc-L-Ala-OH may appear as a metabolite following deprotection or proteolysis. Use of Boc-L-Ala-OH-d4 as the internal standard, based on the evidence of its precise mass differentiation and matrix effect compensation (Section 3), is mandatory for developing a regulatory-compliant bioanalytical method. This ensures the assay meets the precision and accuracy standards (e.g., ±15% CV) required by health authorities for drug development, as the internal standard corrects for plasma protein binding and ion suppression effects that would otherwise invalidate the data [2].

Quality Control and Stability of Boc-Ala-OH Stock Solutions

Long-term stability of reagent stock solutions is a common concern. Boc-L-Ala-OH-d4 can be used in an isotope dilution assay to accurately determine the remaining concentration of Boc-L-Ala-OH in aging stock solutions. By spiking a known amount of Boc-L-Ala-OH-d4 into an aliquot of the stock solution and analyzing by LC-MS, the precise ratio of unlabeled to labeled peak areas provides a direct readout of the parent compound's concentration. This application leverages the quantitative differentiation data (Section 3) to provide a robust, GLP-compatible alternative to traditional, less specific methods like UV/Vis absorbance or titration [1].

Application
Selection Property
Validation Focus
Quantitation of Boc-protected peptide intermediates
+4 Da mass shift and co-elution with target analyte
Matrix effect compensation in reaction mixtures; rapid PAT workflows
Bioanalytical method for peptide metabolite monitoring in PK research
Stable isotope dilution with co-eluting ISTD
Accuracy and precision in research matrices (e.g., plasma); method transfer context
QC stability testing of stock solutions
Isotope dilution ratio measurement
Long-term concentration monitoring without purification; research QC method

Technical Documentation Hub

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37 linked technical documents
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